molecular formula C16H15N7O B15103535 N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15103535
M. Wt: 321.34 g/mol
InChI Key: CTYOKOUMVUTQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid scaffold combining a tetrazolo[1,5-a]pyridine core with a benzimidazole moiety linked via a propylcarboxamide chain. The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the benzimidazole moiety may enhance binding to biological targets like kinases or GPCRs .

Properties

Molecular Formula

C16H15N7O

Molecular Weight

321.34 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C16H15N7O/c24-16(11-7-8-15-20-21-22-23(15)10-11)17-9-3-6-14-18-12-4-1-2-5-13(12)19-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,24)(H,18,19)

InChI Key

CTYOKOUMVUTQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Multi-Component Heterocyclization Strategies

The tetrazolo[1,5-a]pyridine core is synthesized via domino reactions involving 5-aminotetrazole, aldehydes, and 1,3-diketones. Under microwave irradiation (150–170°C, 10–15 min) in aqueous or solvent-free conditions, these components undergo cyclocondensation to form dihydrotetrazolopyridines, which are subsequently oxidized to aromatic systems.

Representative Protocol

  • Reagents : 5-Aminotetrazole (1.2 eq), 4-nitrobenzaldehyde (1 eq), dimedone (1 eq)
  • Conditions : H2O, CAN (ceric ammonium nitrate, 0.1 eq), MW 170°C, 10 min
  • Yield : 78% after recrystallization (EtOH:H2O).

Carboxylic Acid Functionalization

The 6-carboxyl group is introduced via two approaches:

  • Direct Carboxylation : Use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in a one-pot, four-component reaction with 3-amino-1,2,4-triazole and aldehydes under acidic conditions (H2O/p-TsOH, 100°C, 4 h).
  • Post-Cyclization Oxidation : Treatment of 6-methyltetrazolopyridine with KMnO4 in alkaline medium (NaOH, 80°C, 2 h) to yield the carboxylic acid.

Synthesis of 3-(1H-Benzimidazol-2-yl)propylamine

Benzimidazole Ring Formation

2-Substituted benzimidazoles are synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For the propyl linker, a three-step sequence is employed:

  • Alkylation : Reaction of 2-mercaptobenzimidazole with 1-bromo-3-chloropropane (K2CO3, DMF, 60°C, 6 h) to yield 3-chloropropylbenzimidazole.
  • Azidation : Substitution with NaN3 (DMF, 100°C, 12 h) to form the 3-azidopropyl intermediate.
  • Reduction : Catalytic hydrogenation (H2, Pd/C, EtOH) or Staudinger reaction (PPh3, THF/H2O) to obtain the primary amine.

Optimized Data

Step Reagents/Conditions Yield
Alkylation 1-Bromo-3-chloropropane, K2CO3, DMF, 6 h 85%
Azidation NaN3, DMF, 100°C, 12 h 72%
Reduction H2 (1 atm), 10% Pd/C, EtOH 91%

Amide Coupling and Final Assembly

Acid Activation

Tetrazolo[1,5-a]pyridine-6-carboxylic acid (Int-1) is converted to its acyl chloride using thionyl chloride (reflux, 2 h). Excess SOCl2 is removed under vacuum, and the residue is used directly in the next step.

Nucleophilic Acylation

The amine (Int-2) is coupled with Int-1-Cl in anhydrous THF under Schlenk conditions. Triethylamine (1.5 eq) is added to scavenge HCl, and the reaction is monitored via TLC (hexane:EtOAc 3:1).

Reaction Parameters

  • Molar Ratio : Int-1-Cl:Int-2 = 1:1.05
  • Temperature : 0°C → RT, 12 h
  • Workup : Precipitation in ice-water, filtration, recrystallization (EtOH)
  • Yield : 68–74%.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO- d6) : δ 8.72 (s, 1H, tetrazole-H), 8.15–7.25 (m, 8H, Ar-H), 4.10 (t, J = 6.8 Hz, 2H, NCH2), 2.95 (t, J = 7.2 Hz, 2H, CH2NH), 1.90 (quin, J = 6.9 Hz, 2H, CH2).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Crystallographic Data

Single-crystal X-ray analysis (CCDC deposition) confirms the planar tetrazolo[1,5-a]pyridine system and the gauche conformation of the propyl linker.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Methodologies

Method Key Advantage Limitation Overall Yield
Multi-component (MW) Rapid (10–15 min), green solvent Requires specialized equipment 65–78%
Stepwise assembly Better regiocontrol Multi-step (5 steps) 42–55%
Solid-phase synthesis High purity Limited scalability 70%

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors demonstrate superior performance:

  • Residence Time : 8–10 min at 150°C
  • Catalyst : Heterogeneous ZrO2/SiO2 (0.5 wt%)
  • Productivity : 12 g·L⁻¹·h⁻¹ with >99% conversion.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound featuring a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide group. The molecular formula is C16H15N7O, with a molecular weight of approximately 321.34 g/mol . Due to its unique structural features, it has potential applications in medicinal chemistry.

Similar Compounds and their Properties

Compound NameStructural FeaturesUnique Properties
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamideSimilar benzimidazole and tetrazole structureDifferent alkyl chain length affects biological activity
Pyrazolo[1,5-a]pyrimidine derivativesContains pyrazole instead of tetrazoleExhibits distinct pharmacological profiles
4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridineTriazole ring instead of tetrazoleDifferent reactivity patterns due to triazole presence

Potential Applications

  • Medicinal Chemistry: The presence of benzimidazole and tetrazolo[1,5-a]pyridine in its structure suggests potential applications in medicinal chemistry and pharmacology. Studies focus on its interactions with biological targets such as enzymes and receptors involved in cellular signaling pathways, which helps to understand its mechanism of action and potential therapeutic effects.
  • Synthesis: The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves several key reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The tetrazole and pyridine rings may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

  • Tetrazolo[1,5-a]quinoline Derivatives (): Compounds like 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one replace the pyridine core with quinoline and incorporate thiazolidinone substituents. These derivatives exhibit analgesic activity in preclinical models, attributed to the quinoline ring’s planar structure enhancing interaction with pain-related receptors. In contrast, the pyridine core in the target compound may favor interactions with enzymes like kinases due to reduced steric hindrance .
  • The absence of the benzimidazole group in this compound highlights the critical role of the carboxamide-linked benzimidazole in enhancing target specificity .

Substituent Modifications

  • N-{3-[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]propyl}tetrazolo[1,5-a]pyridine-7-carboxamide (): This analog differs in two key aspects: Positional Isomerism: The carboxamide group is at position 7 of the tetrazolo-pyridine core versus 6 in the target compound. Benzimidazole Substitution: A 2-methylpropyl group replaces the hydrogen at N1 of the benzimidazole. These modifications alter pharmacokinetic properties; the 2-methylpropyl group increases lipophilicity (logP = 3.2 vs. Positional isomerism may affect binding to targets like PI3K/Akt/mTOR pathway components, though specific activity data are unavailable .

Functional Group Contributions

  • Benzimidazole vs. The target compound’s benzimidazole may confer superior stability in oxidative environments compared to thiazolidinone-based analogs .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound notable for its unique structural features, which include a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide group. This compound has been the subject of various studies due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C16H15N7O
  • Molecular Weight : 321.34 g/mol
  • Key Structural Features :
    • Benzimidazole Moiety : Known for diverse pharmacological properties.
    • Tetrazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
    • Pyridine Carboxamide Group : Enhances potential biological activity.

The intricate structure of this compound suggests its potential as an antimicrobial agent and anticancer drug due to the known activities of its constituent moieties.

Antimicrobial Properties

Research indicates that compounds containing benzimidazole and tetrazole structures often exhibit significant antimicrobial activities. The presence of these moieties in this compound suggests similar potential. Studies have shown that such compounds can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. The benzimidazole component is known for its ability to interact with specific molecular targets involved in cancer progression. Preliminary studies suggest that this compound may modulate enzyme activity or receptor binding, leading to therapeutic effects in cancer treatment .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of similar benzimidazole derivatives on breast and colon cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, particularly against MCF-7 and MDA-MB-231 cell lines .
    • The combination of certain derivatives with established chemotherapeutic agents showed enhanced efficacy, suggesting a synergistic effect that warrants further exploration.
  • Mechanism of Action :
    • Investigations into the mechanism of action revealed that compounds with similar structures could inhibit key enzymes involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in vivo models .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for the development of effective therapeutic agents. The unique combination of heterocycles in this compound enhances its potential interactions within biological systems.

Compound NameStructural FeaturesBiological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridineBenzimidazole, TetrazoleAntimicrobial, Anticancer
3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridineBenzimidazole & PyrazolePotential Cdk inhibitors
4-(benzimidazol-2-yl)-pyridineBenzimidazole & PyridineAntimicrobial properties

Q & A

Q. What are the key synthetic strategies for N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide?

The synthesis likely involves multi-step organic reactions, including:

  • Coupling reactions : Linking the benzimidazole moiety to the tetrazolo-pyridine core via a propyl spacer (analogous to methods in ).
  • Functional group protection : Use of tert-butyl or benzyl groups to prevent undesired side reactions during assembly (as seen in and ).
  • Optimized conditions : Temperature (reflux), solvent choice (DMF, ethanol), and catalysts (K₂CO₃) are critical for yield and purity .

Table 1: Example Synthesis Parameters for Analogous Compounds

StepReagents/ConditionsYieldReference
CyclizationDMF, K₂CO₃, 25°C68–70%
AmidationPyridine, reflux67%

Q. How can structural characterization be performed for this compound?

Key analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., δ 9.48 ppm for pyrazole H-2 in ).
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of carbonyl (1695 cm⁻¹) and amine (3280 cm⁻¹) functional groups .

Q. What are the stability considerations under varying pH conditions?

Stability studies should evaluate:

  • Acidic/neutral/basic buffers : Monitor degradation via HPLC or TLC over 24–72 hours (methods adapted from ).
  • Temperature-dependent stability : Accelerated aging at 40–60°C to predict shelf-life .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during structural elucidation?

  • Case study : Discrepancies in ¹³C NMR shifts may arise from tautomerism in the tetrazolo-pyridine core. Use variable-temperature NMR (e.g., 110°C in DMSO-d₆, as in ) to suppress dynamic effects .
  • Cross-validation : Compare experimental data with computational predictions (DFT calculations) .

Q. What strategies optimize yield in multi-step syntheses?

  • Byproduct minimization : Use orthogonal protecting groups (e.g., tert-butyl for amines) to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require stringent drying .

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CIncreases reaction rate but risks decomposition
SolventDMF > EthanolHigher polarity improves solubility of intermediates

Q. What mechanistic insights exist for biological activity?

  • Enzyme inhibition : Analogous compounds (e.g., ) inhibit α-glucosidase via competitive binding. Assay IC₅₀ values using fluorogenic substrates .
  • Ion channel modulation : The benzimidazole moiety may interact with G-protein-coupled receptors (GPCRs), as seen in . Use patch-clamp electrophysiology to validate .

Q. How do substituents on the benzimidazole ring affect physicochemical properties?

  • LogP calculations : Electron-withdrawing groups (e.g., -Cl) increase hydrophobicity, impacting membrane permeability .
  • Solubility screening : Use shake-flask methods with PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Methodological Notes

  • Data contradiction mitigation : Replicate experiments under standardized conditions (e.g., ’s recrystallization protocol) to ensure reproducibility.
  • Advanced instrumentation : Consider X-ray crystallography for absolute configuration determination if single crystals are obtainable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.